molecular formula C4Cl2F6 B1608276 1,4-Dichlorohexafluoro-2-butene CAS No. 360-88-3

1,4-Dichlorohexafluoro-2-butene

Cat. No. B1608276
CAS RN: 360-88-3
M. Wt: 232.94 g/mol
InChI Key: AERQHTTXGFFYIB-UHFFFAOYSA-N
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Description

“1,4-Dichlorohexafluoro-2-butene” is a chemical compound with the molecular formula C4Cl2F6 . It has an average mass of 232.939 Da and a monoisotopic mass of 231.928131 Da .


Synthesis Analysis

The synthesis of “1,4-Dichlorohexafluoro-2-butene” involves a three-step reaction :

  • The gas-phase hydrogenation reaction from 1,1,1,4,4,4-hexafluoro-2-butyne to Z-HFO-1336mzz promoted by Pd + Bi/PAF (porous aluminium fluoride) catalyst .

Molecular Structure Analysis

The molecular structure of “1,4-Dichlorohexafluoro-2-butene” can be represented as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “1,4-Dichlorohexafluoro-2-butene” are primarily the synthesis reactions mentioned above .


Physical And Chemical Properties Analysis

“1,4-Dichlorohexafluoro-2-butene” has a density of 1.6±0.1 g/cm³, a boiling point of 81.6±40.0 °C at 760 mmHg, and a vapor pressure of 90.6±0.1 mmHg at 25°C . It has an enthalpy of vaporization of 30.9±3.0 kJ/mol and a flash point of 8.1±20.8 °C . The index of refraction is 1.351, and it has a molar refractivity of 30.9±0.3 cm³ .

Scientific Research Applications

Application 1: Thermal Decomposition Study

  • Experimental Procedures: A series of thermal decomposition experiments were conducted over a temperature range of 873–1073 K . The concentration of HF was measured as the thermal decomposition temperature increased .
  • Results: The experimental results showed that the HF concentration gradually increased with the elevation of thermal decomposition temperature . A total of seven chemical reaction pathways of HFO-1336mzz (Z) pyrolysis were proposed to explore the generated mechanism on products .

Application 2: Refrigerant and Working Fluid

  • Application Summary: HFO-1336mzz (Z) is used as a refrigerant in chillers and as a working fluid for organic Rankine power cycles . It is considered to be one of the next-generation refrigerants due to its zero-ozone depletion potential, ultra-low GWP, non-flammability characteristics, and favorable thermophysical properties .
  • Experimental Procedures: The performance of HFO-1336mzz (Z) as a refrigerant and working fluid is evaluated in various systems, including chillers and organic Rankine power cycles .
  • Results: HFO-1336mzz (Z) has demonstrated higher thermal performance than HCFO-1233zd (E) in the organic Rankine cycle (ORC) and vapor compression cycle systems when it was used as a kind of ORC working fluid .

Application 3: Foam-Blowing Agent

  • Application Summary: HFO-1336mzz (Z) is used as a foam-blowing agent . Foam-blowing agents are used in the production of foam materials, where they create small bubbles in the material, resulting in a foam.
  • Experimental Procedures: The effectiveness of HFO-1336mzz (Z) as a foam-blowing agent is evaluated by its ability to create small, uniform bubbles in various foam materials .

Application 4: Heat Transfer Applications

  • Application Summary: HFO-1336mzz (Z) is used in heat transfer applications due to the stability of the carbon-fluorine bond .
  • Experimental Procedures: The effectiveness of HFO-1336mzz (Z) in heat transfer applications is evaluated by its ability to efficiently transfer heat in various systems .

Application 5: Spray Cooling Systems

  • Application Summary: HFO-1336mzz (Z) has emerged as an exceptionally promising low-global-warming-potential (GWP) refrigerant, ideal for spray cooling systems in the thermal management of electronic components .
  • Experimental Procedures: The effectiveness of HFO-1336mzz (Z) in spray cooling systems is evaluated by its ability to efficiently cool electronic components .

Safety And Hazards

“1,4-Dichlorohexafluoro-2-butene” is flammable and can cause severe skin burns and eye damage . It may cause respiratory irritation and can be fatal if inhaled . It may also be toxic if swallowed or in contact with skin .

properties

IUPAC Name

(E)-1,4-dichloro-1,1,2,3,4,4-hexafluorobut-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl2F6/c5-3(9,10)1(7)2(8)4(6,11)12/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERQHTTXGFFYIB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)Cl)F)(C(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(F)(F)Cl)\F)(\C(F)(F)Cl)/F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl2F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601020902
Record name (2E)-1,4-Dichloro-hexafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichlorohexafluoro-2-butene

CAS RN

20972-44-5
Record name (2E)-1,4-Dichloro-hexafluoro-2-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601020902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichlorohexafluoro-2-butene

Citations

For This Compound
3
Citations
IL Knunyants, BL Dyatkin, LS German… - Bulletin of the Academy …, 1960 - Springer
The action of sodium alkoxides on 1,3,4,-tetrachloro-1,2,3,4-tetrafluoro-1-butene leads to the formation of 1,1,1-trialkoxy-4,4-dichloro-2,3,4-trifluoro-2-butenes. 2. When sodium …
Number of citations: 3 link.springer.com
DF Shellhamer, DC Gleason, GG Vaughan… - Journal of fluorine …, 2003 - Elsevier
Ionic and photochemical reaction of chlorine (Cl 2 ), bromine (Br 2 ) and iodine monochloride (ICl) to hexafluoro-1,3-butadiene (1) and 1,3-butadiene (2) were carried out under …
Number of citations: 12 www.sciencedirect.com
IM Dolgopol'skii, RM Ryazanova - Journal of General Chemistry …, 1963 - Consultants Bureau
Number of citations: 0

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